molecular formula C10H12BrN B1308309 (3-Bromophenyl)(cyclopropyl)methanamine CAS No. 536694-26-5

(3-Bromophenyl)(cyclopropyl)methanamine

Cat. No.: B1308309
CAS No.: 536694-26-5
M. Wt: 226.11 g/mol
InChI Key: LWGOWJNHCOOGOG-UHFFFAOYSA-N
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Description

(3-Bromophenyl)(cyclopropyl)methanamine is an organic compound with the molecular formula C10H12BrN It consists of a bromophenyl group attached to a cyclopropylmethanamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Bromophenyl)(cyclopropyl)methanamine typically involves the reaction of 3-bromobenzyl chloride with cyclopropylamine. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction conditions generally include:

  • Solvent: Anhydrous ethanol or methanol
  • Temperature: Room temperature to reflux
  • Reaction time: Several hours to overnight

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

(3-Bromophenyl)(cyclopropyl)methanamine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.

    Reduction: The bromophenyl group can be reduced to a phenyl group.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of phenylcyclopropylmethanamine.

    Substitution: Formation of hydroxyl or amino derivatives.

Scientific Research Applications

(3-Bromophenyl)(cyclopropyl)methanamine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the synthesis of drugs targeting neurological disorders.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3-Bromophenyl)(cyclopropyl)methanamine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    (3-Chlorophenyl)(cyclopropyl)methanamine: Similar structure but with a chlorine atom instead of bromine.

    (3-Fluorophenyl)(cyclopropyl)methanamine: Similar structure but with a fluorine atom instead of bromine.

    (3-Methylphenyl)(cyclopropyl)methanamine: Similar structure but with a methyl group instead of bromine.

Uniqueness

(3-Bromophenyl)(cyclopropyl)methanamine is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in halogen bonding, affecting the compound’s interaction with biological targets and its overall pharmacokinetic properties.

Properties

IUPAC Name

(3-bromophenyl)-cyclopropylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrN/c11-9-3-1-2-8(6-9)10(12)7-4-5-7/h1-3,6-7,10H,4-5,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWGOWJNHCOOGOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(C2=CC(=CC=C2)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50398500
Record name (3-Bromophenyl)(cyclopropyl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50398500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

536694-26-5
Record name (3-Bromophenyl)(cyclopropyl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50398500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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